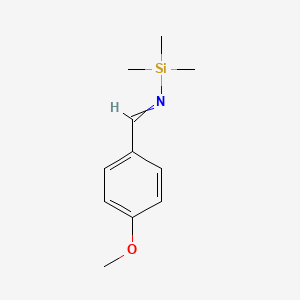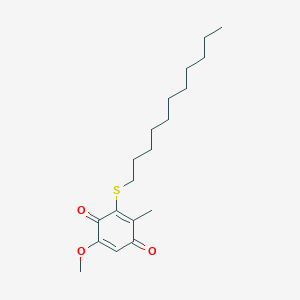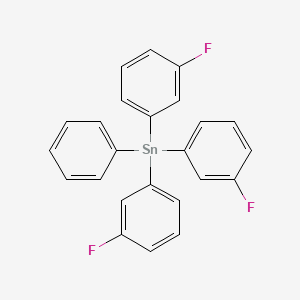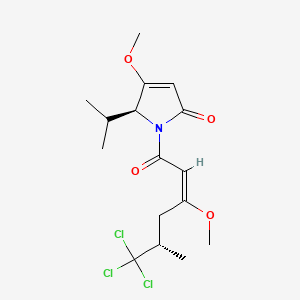
N,N'-bis(butylsulfamoyl)methanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-bis(butylsulfamoyl)methanediamine is a chemical compound with the molecular formula C9H22N4O2S2 It is known for its unique structure, which includes two butylsulfamoyl groups attached to a methanediamine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(butylsulfamoyl)methanediamine typically involves the reaction of methanediamine with butylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of N,N’-bis(butylsulfamoyl)methanediamine may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques helps in achieving consistent quality and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-bis(butylsulfamoyl)methanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives.
Applications De Recherche Scientifique
N,N’-bis(butylsulfamoyl)methanediamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or a precursor for drug synthesis.
Mécanisme D'action
The mechanism of action of N,N’-bis(butylsulfamoyl)methanediamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanediamine: The simplest diamine with the formula CH2(NH2)2.
N,N,N’,N’-tetramethylmethanediamine: A related compound with four methyl groups attached to the methanediamine core.
Tert-butoxy bis(dimethylamino)methane: Another similar compound used in organic synthesis.
Uniqueness
N,N’-bis(butylsulfamoyl)methanediamine is unique due to the presence of butylsulfamoyl groups, which impart distinct chemical and physical properties
Propriétés
Numéro CAS |
63845-59-0 |
|---|---|
Formule moléculaire |
C9H24N4O4S2 |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
N,N'-bis(butylsulfamoyl)methanediamine |
InChI |
InChI=1S/C9H24N4O4S2/c1-3-5-7-10-18(14,15)12-9-13-19(16,17)11-8-6-4-2/h10-13H,3-9H2,1-2H3 |
Clé InChI |
WTMJRZVDNBTPCR-UHFFFAOYSA-N |
SMILES canonique |
CCCCNS(=O)(=O)NCNS(=O)(=O)NCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



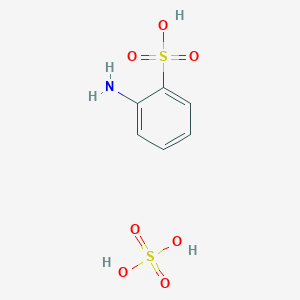
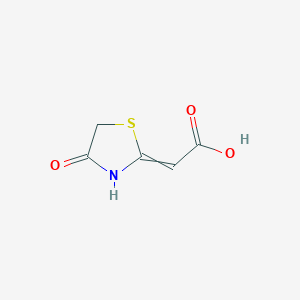
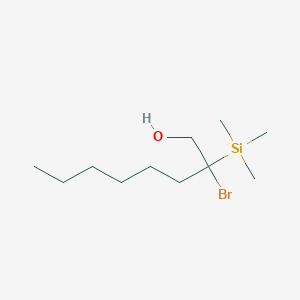
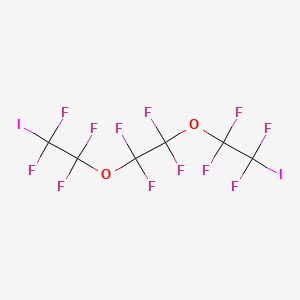
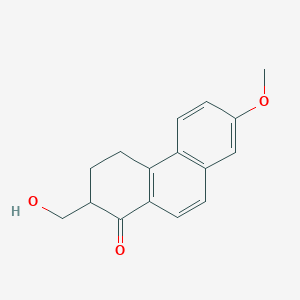
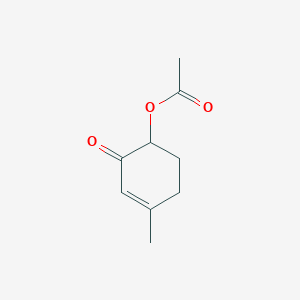

![1,1'-[3-(4-Methylphenyl)prop-1-ene-1,1-diyl]dibenzene](/img/structure/B14507749.png)
![2-[1-(Methylamino)butylidene]-5-(propan-2-yl)cyclohexane-1,3-dione](/img/structure/B14507755.png)
